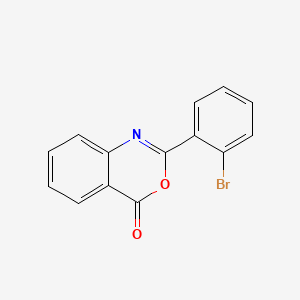

5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide

Übersicht

Beschreibung

Introduction 5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide is a compound that belongs to the class of isoxazole derivatives. These compounds are known for their wide range of biological activities and are subjects of research in various fields of medicinal chemistry.

Synthesis Analysis The synthesis of isoxazole derivatives, such as 5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide, typically involves cycloaddition reactions, domino reactions, or condensations involving oximes and acyl chlorides. For instance, cycloaddition of carbethoxyformonitrile oxide to specific amides followed by hydrolysis can yield isoxazole carboxamides (Patterson et al., 1992). Other synthetic routes include domino reactions that lead to highly functionalized isoxazoles (Ruano et al., 2005).

Molecular Structure Analysis The molecular structure of isoxazole derivatives, including 5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide, can be characterized by spectroscopic techniques and density functional theory (DFT) studies. These studies provide insight into the equilibrium geometry, vibrational wavenumbers, and various bonding features of the compound (Shahidha et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Applications

Polymers incorporating isoxazole units have been synthesized for various applications. For instance, polyamides bearing ether and isopropylidene links have been prepared, showcasing good solubility in polar solvents and thermal stability, suggesting potential in materials science for flexible films and coatings due to their inherent viscosities and amorphous nature (Hsiao & Yu, 1996).

Medicinal Chemistry and Biological Applications

Isoxazole derivatives have been studied for their inhibitory effects on enzymes like dihydroorotate dehydrogenase, crucial for pyrimidine synthesis, indicating potential applications in immunosuppressive therapies (Knecht & Löffler, 1998). Furthermore, compounds with isoxazole units have been explored for their anticancer and anti-inflammatory properties, highlighting the versatility of isoxazole derivatives in designing new therapeutic agents (Rahmouni et al., 2016).

Materials Science and Liquid Crystal Alignment

Isoxazole-containing polymers have also been synthesized for specific applications in materials science, such as photoaligning chromonic lyotropic liquid crystals, demonstrating the compound's potential in advanced materials and nanotechnology applications (Matsunaga, Tamaki, & Ichimura, 2003).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-12-15(16(20-22-12)13-7-3-2-4-8-13)17(21)19-11-14-9-5-6-10-18-14/h2-10H,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWJGZHLZNOSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)

![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5544486.png)

![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)

![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)

![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)

![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)